Lithium 2-(oxetan-3-yloxy)acetate
Description
Evolution and Contemporary Significance of Oxetane (B1205548) Derivatives in Chemical Sciences
First synthesized nearly 140 years ago, the oxetane ring was long considered a synthetic curiosity. tandfonline.com However, in recent decades, oxetanes have garnered significant attention for their unique structural and chemical properties. tandfonline.comacs.org A pivotal moment in the history of oxetanes was the identification of the oxetane D-ring in Paclitaxel, a potent anticancer agent, which highlighted the motif's presence in complex, biologically active natural products. acs.orgnih.gov
The contemporary significance of oxetanes is largely driven by their application in medicinal chemistry. nih.govnih.gov Researchers have recognized that incorporating an oxetane unit can profoundly and beneficially alter the physicochemical properties of a molecule. magtech.com.cn When used to replace common functionalities like gem-dimethyl or carbonyl groups, an oxetane can enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and influence molecular conformation. nih.govmagtech.com.cn This has led to the widespread adoption of oxetane-containing building blocks in drug discovery programs to fine-tune the properties of lead compounds and create novel intellectual property. acs.orgacs.org The increasing number of patents and publications involving oxetane moieties underscores their established importance in the chemical sciences. tandfonline.comacs.org
The Oxetane Moiety as a Structurally Versatile Scaffold in Molecular Design
The utility of the oxetane ring as a design element stems from its distinct three-dimensional structure and electronic characteristics. The four-membered ring is not planar but exists in a "puckered" conformation. acs.orgillinois.edu This inherent three-dimensionality is a desirable trait in modern drug design, as it allows for exploration of new chemical space. acs.orgnih.gov The bond angles within the ring are strained compared to larger cyclic ethers, with a C-O-C angle of approximately 90.2°. acs.org This strain contributes to the ring's reactivity while also exposing the oxygen lone pairs, making oxetane an excellent hydrogen-bond acceptor. acs.org
The oxetane moiety is considered a versatile scaffold due to its role as a bioisostere—a substituent that retains similar biological properties to the group it replaces. It has proven to be an effective surrogate for several common functional groups:
gem-Dimethyl Groups: Replacing a gem-dimethyl group with an oxetane can block metabolically weak C-H bonds without the significant increase in lipophilicity associated with the alkyl group, often leading to improved metabolic stability and solubility. acs.orgresearchgate.net
Carbonyl Groups: The oxetane ring can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group. acs.orgsmolecule.com This substitution can enhance metabolic stability against carbonyl-specific enzymes and improve aqueous solubility. acs.orgnih.gov
The compound at the heart of this article, Lithium 2-(oxetan-3-yloxy)acetate, exemplifies the combination of these features. It incorporates the polar, sp³-rich oxetane scaffold linked via an ether to an acetate (B1210297) group. Its parent acid, 2-(oxetan-3-yloxy)acetic acid, serves as a bifunctional building block, offering the desirable physicochemical properties of the oxetane ring and a carboxylic acid handle for further synthetic elaboration.
| Property | gem-Dimethyl | Carbonyl | Oxetane | Impact of Oxetane Substitution |
| Geometry | Tetrahedral | Trigonal Planar | Puckered, 3D | Increases three-dimensionality. acs.orgnih.gov |
| Polarity | Non-polar | Polar | Polar | Increases polarity and aqueous solubility. acs.orgmagtech.com.cn |
| H-Bonding | None | Acceptor | Acceptor | Acts as a hydrogen bond acceptor. acs.org |
| Metabolic Stability | Can be labile | Can be labile | Generally more stable | Often blocks metabolic weak spots. acs.orgresearchgate.net |
| Lipophilicity (LogP) | Increases LogP | Varies | Decreases LogP | Reduces lipophilicity compared to gem-dimethyl. magtech.com.cn |
Overview of Fundamental Reaction Pathways Involving Oxetane Ring Systems
The reactivity of oxetanes is dominated by transformations that relieve their inherent ring strain. illinois.eduresearchgate.net These reactions provide access to highly functionalized acyclic compounds and larger heterocyclic systems, making oxetanes valuable synthetic intermediates. tandfonline.comresearchgate.net The primary reaction pathways can be broadly categorized into ring-forming and ring-opening reactions.
Ring-Forming Reactions: The most common methods for constructing the oxetane ring itself include:
Williamson Ether Synthesis: An intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other is a classical and widely used approach. beilstein-journals.orgkyoto-u.ac.jp
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for generating a variety of substituted oxetanes. beilstein-journals.orgwikipedia.org
Ring Expansion of Epoxides: Epoxides can be expanded to oxetanes through reaction with sulfur or selenium ylides. illinois.edu
Ring-Opening Reactions: The relief of ring strain is a powerful thermodynamic driving force for ring-opening reactions, which can proceed via several mechanisms depending on the conditions and the nucleophile employed. tandfonline.com
Acid-Catalyzed Opening: In the presence of Lewis or Brønsted acids, the oxetane oxygen is activated, facilitating nucleophilic attack. tandfonline.comillinois.edu These reactions often yield 1,3-difunctionalized products. researchgate.net
Nucleophilic Opening: A wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles can open the oxetane ring, typically requiring activation or harsh conditions. tandfonline.com The reaction is generally highly regioselective. tandfonline.com
Reductive Opening: The oxetane ring can be opened reductively using various catalytic systems. researchgate.net
Radical Opening: Recent methods have been developed for the radical-mediated ring-opening of oxetanes, providing novel pathways to functionalized products. researchgate.net
The synthesis of precursors to this compound, such as oxetan-3-ol (B104164) or oxetan-3-one, relies on these fundamental pathways. nih.govresearchgate.net For instance, oxetan-3-one can be synthesized from propargylic alcohols via a gold-catalyzed oxidative cyclization. nih.govorganic-chemistry.org Subsequent functionalization at the 3-position, for example by nucleophilic addition of an acetate equivalent to the oxetane ring system, demonstrates the practical application of these reaction pathways.
| Reaction Type | Description | Key Reagents/Conditions | Typical Product |
| Intramolecular Williamson Ether Synthesis | C-O bond formation via cyclization of a 1,3-halohydrin. | Base (e.g., KOH, NaH) | Substituted Oxetane |
| Paternò–Büchi Reaction | [2+2] Photocycloaddition of a carbonyl and an alkene. | UV light | Substituted Oxetane |
| Acid-Catalyzed Ring Opening | Activation of oxetane oxygen followed by nucleophilic attack. | Lewis Acids (e.g., SnCl₄), Protic Acids | 1,3-Diol derivatives |
| Nucleophilic Ring Opening | Direct attack of a nucleophile on a carbon of the oxetane ring. | Organometallics, Amines, Thiols | Functionalized 3-hydroxypropanes |
| Radical Ring Opening | Generation of a radical species leading to ring cleavage. | Co-catalysis, Photoredox catalysis | Functionalized radicals |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-(oxetan-3-yloxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.Li/c6-5(7)3-9-4-1-8-2-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZUVGISTUSLPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CO1)OCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-62-3 | |
| Record name | lithium 2-(oxetan-3-yloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Insights into Lithium Mediated Oxetane Reactivity
Catalytic and Initiating Roles of Lithium Salts in Oxetane (B1205548) Ring-Opening Polymerization
Lithium salts are effective initiators for the cationic ring-opening polymerization (CROP) of oxetane derivatives. mdpi.com This process leads to the formation of polyethers with a trimethylene oxide (TMO) backbone, which are valuable as solid polymer electrolytes. mdpi.comresearchgate.net The polymerization can be initiated by various lithium salts, and the reaction conditions significantly influence the properties of the resulting polymer. researchgate.net
The cationic ring-opening polymerization of oxetanes initiated by lithium salts can be a rapid and sometimes uncontrollable process, particularly in the absence of a solvent. researchgate.net The reaction is driven by the release of ring strain from the four-membered oxetane ring. Lithium salts can act as Lewis acids, activating the ether oxygen in the oxetane ring and making the ring more susceptible to nucleophilic attack, thereby initiating polymerization. mdpi.com
The rate of polymerization is influenced by several factors, including the specific lithium salt used, the monomer structure, and the presence of solvents. researchgate.net For instance, the polymerization of bis-oxetanes with various lithium salts was found to proceed smoothly after the removal of a polar solvent that initially forbade the reaction. researchgate.net The conversion rate of the polymerization process is time-dependent, with studies showing a significant percentage of monomer conversion over several hours. mdpi.com
Table 1: Polymerization Conversion Rates over Time for Oxetane Monomers with LiFSI Initiator mdpi.com
| Sample (Li:O Molar Ratio) | Conversion Rate (%) after 12h | Conversion Rate (%) after 24h |
|---|---|---|
| SPE-2 (1:2) | ~60.52 | - |
| SPE-2.5 (1:2.5) | ~65.42 | - |
| SPE-3 (1:3) | ~72.46 | - |
This table illustrates the influence of the molar ratio of lithium to oxygen on the conversion rate of oxetane polymerization.
The nature of the counterion in the lithium salt significantly affects the polymerization process. Different lithium salts, such as lithium tetrafluoroborate (B81430) (LiBF₄), lithium hexafluorophosphate (B91526) (LiPF₆), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and lithium bis(pentafluoroethanesulfonyl)imide, have been used as initiators. mdpi.comresearchgate.net The strength of the Lewis acidity of the cation and the nucleophilicity of the anion play crucial roles. For example, LiBF₄ can be viewed as a combination of a fluoride (B91410) compound and the Lewis acid boron trifluoride (BF₃), which is a known superacid anion. mdpi.com
The choice of lithium salt can influence the reaction rate and the properties of the resulting poly(oxetane)-lithium salt complexes. researchgate.net For instance, the ionic conductivity of polymerized ionic liquids derived from oxetanes was found to decrease with the addition of lithium bis(trifluoromethanesulfonyl)imide. researchgate.net This highlights the complex interplay between the lithium salt, the oxetane monomer, and the final polymer properties.
Solvation plays a critical role in controlling the lithium-initiated polymerization of oxetanes. The addition of polar solvents like acetone (B3395972) or acetonitrile (B52724) can initially prevent polymerization. researchgate.net This is attributed to the solvent molecules coordinating with the lithium cations, which can hinder their ability to activate the oxetane monomer. However, removing the polar solvent can then initiate the polymerization process. researchgate.net
The coordination of the oxetane ring's oxygen to the lithium cation is a key step in the initiation process. rsc.org In some cases, solvents like tetrahydrofuran (B95107) (THF) can compete with the oxetane ring in coordinating to the lithium, which may have a negative impact on the reaction efficiency. rsc.org The solvate environment of the lithium cation, including the stability of solvate complexes and the energy required for desolvation, directly influences its availability and reactivity in electrode reactions, a principle that is also relevant to polymerization initiation. mdpi.com
Lithium as a Lewis Acid Catalyst in Oxetane Transformations
Beyond polymerization, lithium's role as a Lewis acid is instrumental in catalyzing other transformations of oxetanes. By activating the oxetane ring, lithium catalysts facilitate reactions with various nucleophiles and electrophiles, enabling the synthesis of complex heterocyclic structures. nih.govimperial.ac.ukd-nb.info
Lithium catalysts can selectively activate specific functional groups within an oxetane-containing molecule. For example, in reactions with oxetan-3-ols, a lithium catalyst can selectively activate the tertiary hydroxyl group without causing premature ring-opening or polymerization of the oxetane. imperial.ac.ukd-nb.info This activation proceeds via coordination of the lithium ion to the hydroxyl group, facilitating its departure and the formation of a carbocation intermediate. This carbocation is then susceptible to attack by nucleophiles.
Furthermore, the lithium catalyst can subsequently activate the oxetane ring itself for intramolecular ring-opening, leading to tandem reactions that form new heterocyclic systems. imperial.ac.ukd-nb.info This sequential activation demonstrates the versatility of lithium catalysts in controlling complex reaction pathways. imperial.ac.ukd-nb.info
A significant application of lithium's Lewis acidity is in the Friedel-Crafts alkylation of aromatic compounds using oxetane substrates. imperial.ac.ukd-nb.infonih.govresearchgate.net Specifically, inexpensive and widely available lithium catalysts have been used for the efficient synthesis of 3,3-diaryloxetanes from the reaction of oxetan-3-ols with phenols. imperial.ac.ukd-nb.info
In this reaction, the lithium catalyst activates the tertiary alcohol on the oxetane-3-ol, leading to the formation of an oxetane carbocation. nih.gov This electrophile then undergoes a Friedel-Crafts reaction with an electron-rich aromatic ring, such as a phenol (B47542). The regioselectivity of this reaction is highly dependent on the substitution pattern of the phenol. imperial.ac.ukd-nb.infonih.gov
Para-selective reactions : Phenols that undergo para-alkylation lead to the formation of 3,3-diaryloxetanes. imperial.ac.ukd-nb.info
Ortho-selective reactions : Phenols that favor ortho-alkylation engage in a tandem alkylation-ring-opening sequence. After the initial Friedel-Crafts reaction, the lithium catalyst activates the oxetane oxygen, initiating an intramolecular cyclization to form 3-aryl-3-hydroxymethyl-dihydrobenzofurans. imperial.ac.ukd-nb.info
This divergent reactivity, controlled by the substrate's regioselectivity, allows for the selective synthesis of two distinct classes of heterocyclic products from common starting materials. imperial.ac.ukd-nb.info
Table 2: Outcome of Lithium-Catalyzed Friedel-Crafts Reaction of Oxetan-3-ols with Phenols imperial.ac.ukd-nb.info
| Phenol Substitution | Reaction Pathway | Product |
|---|---|---|
| para-selective | Friedel-Crafts Alkylation | 3,3-Diaryloxetane |
| ortho-selective | Tandem Alkylation-Ring-Opening | 3-Aryl-3-hydroxymethyl-dihydrobenzofuran |
This table summarizes the divergent outcomes of the lithium-catalyzed reaction based on the regioselectivity of the phenol substrate.
Generation and Trapping of Oxetane Carbocations via Lithium-Based Catalysis
The generation of carbocationic intermediates from oxetanes using lithium-based catalysis is a nuanced process. While direct, stable oxetane carbocations are highly reactive and often transient, lithium reagents can facilitate reactions that proceed through species with significant carbocationic character. The interaction of a Lewis acidic lithium ion with the oxygen atom of the oxetane ring can polarize the carbon-oxygen bonds, rendering the ring susceptible to nucleophilic attack. This activation is a key step in many ring-opening and functionalization reactions.
Recent advancements have demonstrated the generation and utilization of highly unstable 3-oxetanyllithium as a nucleophile. nih.gov This was achieved through a lithium-halogen exchange on 3-iodooxetane (B1340047). nih.gov The resulting organolithium species is short-lived, necessitating specialized techniques such as flow chemistry for its generation and subsequent reaction. nih.gov The use of microreactor technology allows for precise control over reaction times and temperatures, enabling the generation and trapping of this transient intermediate with various electrophiles before it decomposes. nih.govkyoto-u.ac.jp
For instance, the generation of 2-phenyloxetan-2-yl lithium, another unstable intermediate, has been successfully accomplished in a flow microreactor system. kyoto-u.ac.jp By carefully controlling the residence time, this lithiated oxetane can be generated and trapped with a range of electrophiles, leading to the synthesis of 2,2-disubstituted oxetanes in moderate to good yields at temperatures higher than those required in traditional batch processes. kyoto-u.ac.jp
Applications of Organolithium Reagents in Selective Oxetane Functionalization
Organolithium reagents are powerful tools for the selective functionalization of oxetane rings. The generation of lithiated oxetanes, as discussed in the previous section, opens up avenues for introducing a wide variety of substituents onto the oxetane core with high selectivity.
The unstable 3-oxetanyllithium has been successfully trapped with a range of electrophiles, demonstrating its utility in the synthesis of 3-substituted oxetanes. nih.gov This method provides a novel route to a class of compounds that are of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the oxetane moiety. nih.gov The ability to functionalize the 3-position of the oxetane ring without introducing an additional stereocenter is particularly advantageous. nih.gov
Similarly, the trapping of 2-phenyloxetan-2-yl lithium with various electrophiles has been demonstrated. kyoto-u.ac.jp The table below summarizes the successful trapping of this organolithium intermediate with different electrophiles in a flow microreactor system.
| Electrophile | Product | Yield (%) |
| Chlorotrimethylsilane | 2-phenyl-2-(trimethylsilyl)oxetane | 85 |
| Methyl iodide | 2-methyl-2-phenyloxetane | 78 |
| Benzaldehyde | (2-phenyloxetan-2-yl)(phenyl)methanol | 45 |
| Benzophenone | (2-phenyloxetan-2-yl)(diphenyl)methanol | 35 |
| Data derived from a study on the flow microreactor synthesis of 2,2-disubstituted oxetanes. kyoto-u.ac.jp |
These examples highlight the potential of using organolithium reagents in conjunction with advanced reaction technologies to achieve selective and efficient functionalization of the oxetane ring. This approach provides access to a diverse range of substituted oxetanes that are valuable building blocks in various areas of chemical research.
Advanced Materials Applications of Oxetane Derived Lithium Complexes and Polymers
Design and Synthesis of Solid Polymer Electrolytes (SPEs) with Oxetane (B1205548) Backbones
Solid polymer electrolytes (SPEs) are a critical component for the development of safer, all-solid-state lithium batteries. rsc.org SPEs based on poly(ethylene oxide) (PEO) have been widely studied, but their application is often limited by low ionic conductivity at room temperature and potential flammability. nih.govoaepublish.com The introduction of oxetane moieties into the polymer structure is a key strategy to overcome these limitations.
One successful approach involves the in-situ thermally induced cationic ring-opening polymerization (CROP) of oxetane-containing monomers. nih.gov This method allows for the formation of the solid polymer electrolyte directly within the battery cell, which can enhance the interfacial contact between the electrolyte and the electrodes. nih.gov For instance, researchers have utilized lithium salts not only as a source of charge carriers but also as initiators for the polymerization of monomers with oxetane rings and hydroxyl groups. nih.gov This solvent-free process improves the safety profile of the resulting battery. nih.gov
The design of these polymers can be further refined by creating copolymers. For example, statistical copolymers with a PEO side chain and another block to maintain mechanical stability can be synthesized. youtube.com This allows for a balance between high ionic conductivity and robust mechanical properties.
Impact of Oxetane Incorporation on Ionic Conductivity and Mechanical Properties of SPEs
The incorporation of oxetane units into polymer electrolytes has a significant impact on their ionic conductivity and mechanical strength. The primary goal is to create materials that are both mechanically stable and highly conductive for lithium ions. nrct.go.th
The introduction of oxetane groups can disrupt the crystalline structure of polymers like PEO, leading to a larger amorphous phase which generally enhances ionic conductivity. sci-hub.se However, cross-linking, which improves mechanical properties, can sometimes reduce chain mobility and thus lower conductivity. researchgate.net Therefore, an optimal degree of cross-linking is crucial to achieve a balance between these two properties. sci-hub.se
Research has shown that SPEs prepared through in-situ polymerization of oxetane-based monomers can exhibit good thermal stability and high ionic conductivity, with some systems reaching over 0.1 mS/cm at ambient temperatures. nih.gov The mechanical properties of these electrolytes are also critical for their practical application. Tensile strength and Young's modulus are key parameters used to evaluate the mechanical robustness of SPE films. nrct.go.th Studies on various polymer electrolyte systems have shown that the addition of salts and the degree of cross-linking can be tailored to optimize these mechanical characteristics. nrct.go.thsci-hub.se
Table 1: Ionic Conductivity of Oxetane and PEO-based Solid Polymer Electrolytes
| Polymer System | Lithium Salt | Ionic Conductivity (S/cm) at 30°C | Ionic Conductivity (S/cm) at 60°C |
|---|---|---|---|
| Terpolymer with 20 mol% ETU | LiTFSI | 1 x 10⁻⁴ | 1 x 10⁻³ |
| Terpolymer with 30 mol% ETU | LiTFSI | 1 x 10⁻⁴ | 1 x 10⁻³ |
Data sourced from a study on branched poly(oxyethylene)s, demonstrating the impact of composition on conductivity. sci-hub.se
Role of Lithium Salts as Charge Carriers and Initiators in SPE Development
Lithium salts play a dual role in the development of oxetane-based SPEs. Primarily, they serve as the source of lithium ions, the charge carriers that move through the polymer matrix to create an electrical current. researchgate.net The choice of lithium salt can significantly influence the electrolyte's properties.
In addition to their role as charge carriers, certain lithium salts can act as initiators for the ring-opening polymerization of oxetane monomers. nih.gov Salts such as Lithium bis(fluorosulfonyl)imide (LiFSI), Lithium tetrafluoroborate (B81430) (LiBF₄), and Lithium hexafluorophosphate (B91526) (LiPF₆) have been used to catalyze the CROP of oxetane derivatives. nih.gov LiFSI, in particular, has shown promise due to its superior stability and ability to enhance electrochemical cyclability. nih.gov The use of lithium salts as initiators in in-situ polymerization simplifies the manufacturing process and can lead to solvent-free electrolyte systems, enhancing battery safety. nih.gov
The interaction between the lithium salt and the polymer backbone is crucial. The polymer must effectively dissolve the salt to ensure a high concentration of mobile charge carriers. researchgate.net The structure of the polymer, including the presence of polar groups like those in oxetanes, facilitates this dissolution and subsequent ion transport.
Interfacial Compatibility and Electrochemical Stability in Oxetane-Based Electrolyte Systems
For a solid-state battery to function effectively, the solid polymer electrolyte must have good interfacial compatibility with both the anode and the cathode. rsc.org This means that the electrolyte should remain stable and not degrade at the electrode surfaces during charging and discharging. researchgate.net In-situ polymerization of oxetane-based electrolytes is a particularly effective strategy for improving this compatibility, as the electrolyte is formed directly in contact with the electrodes, leading to a more intimate and stable interface. nih.gov
The electrochemical stability window of the electrolyte is another critical factor. oaepublish.com This refers to the range of voltages over which the electrolyte remains stable without undergoing oxidation or reduction. elsevierpure.com Oxetane-based SPEs have demonstrated wide electrochemical stability windows, with some systems stable up to approximately 4.7 V vs. Li/Li⁺. nih.gov This high stability is essential for use with high-voltage cathode materials, which are necessary for developing high-energy-density batteries. oaepublish.com
Research has shown that in-situ formed SPEs can lead to low interfacial resistance, high coulombic efficiency (>99%), and long cycle life. nih.gov The formation of a stable solid electrolyte interphase (SEI) on the electrode surface is crucial for achieving this performance, and the composition of the oxetane-based electrolyte can be tailored to promote the formation of an effective SEI. researchgate.net
Exploration of Oxetane-Lithium Compounds in Other Functional Materials
While the primary focus of research into oxetane-lithium systems has been on solid polymer electrolytes for batteries, the unique properties of oxetanes suggest their potential in other functional materials. acs.org The incorporation of oxetane rings can modify the physicochemical properties of materials, such as solubility, metabolic stability, and polarity. nih.gov
In medicinal chemistry, for example, oxetanes are used to improve the properties of drug candidates. nih.govnih.gov Although not directly related to lithium compounds, this demonstrates the versatility of the oxetane motif in tuning molecular properties.
In the field of materials science, the principles used to design oxetane-based electrolytes could be applied to other areas requiring ion-conductive or mechanically robust polymers. The ability to control properties such as ionic conductivity, mechanical strength, and electrochemical stability through the incorporation of oxetane and lithium compounds opens up possibilities for their use in sensors, actuators, and other advanced electrochemical devices. nrct.go.thnih.gov
Strategic Applications in Advanced Organic Synthesis and Medicinal Chemistry
Lithium 2-(oxetan-3-yloxy)acetate as a Key Building Block in Complex Molecule Synthesis
This compound serves as a valuable precursor in multi-step syntheses, providing a reliable method for introducing the prized oxetan-3-yloxyacetate moiety. The stability of the lithium salt form is particularly advantageous, as related free oxetane-carboxylic acids can be prone to isomerization and degradation. acs.org This stability ensures that the building block can be stored and handled under standard laboratory conditions, preserving its structural integrity for subsequent chemical transformations.
The "2-(oxetan-3-yloxy)acetate" portion of the molecule contains a pre-formed ether linkage, typically constructed via a Williamson etherification, which remains robust during subsequent reactions. acs.orgbeilstein-journals.org The primary reactive handle for further derivatization is the lithium carboxylate. Lithium acetate (B1210297) and similar salts are known to participate in esterification reactions, acting as nucleophiles to displace leaving groups from alkylating agents, thereby forming ester bonds. atamanchemicals.com In this capacity, this compound can be used to append the oxetane-containing side chain onto a larger molecule bearing a suitable electrophilic site, such as an alkyl halide or tosylate. This reaction provides a direct route to more complex esters that benefit from the properties conferred by the oxetane (B1205548) ring.
The Williamson ether synthesis is one of the most common and versatile methods for the formation of the oxetane ring itself, often involving an intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. acs.orgbeilstein-journals.org This foundational reaction is critical for preparing the 3-hydroxyoxetane precursor required for the synthesis of this compound.
A significant application of this compound in synthesis is its potential use in carbon-carbon bond formation. The carbon atom situated between the ether oxygen and the carboxylate group (the α-carbon) can be deprotonated by a strong base to generate a highly reactive lithium enolate. This enolate is a potent carbon nucleophile capable of participating in a variety of C-C bond-forming reactions, such as alkylations and aldol (B89426) condensations. nih.govresearchgate.net
The stability of the oxetane ring under these conditions is critical. Research into the generation of other lithiated oxetanes, such as 2-phenyloxetan-2-yl lithium, has demonstrated that these species can be generated and trapped with electrophiles without undergoing ring cleavage, especially at controlled temperatures. researchgate.net This precedent supports the viability of using an enolate derived from this compound as a nucleophile. Furthermore, lithium-catalyzed reactions, including those that form C-C bonds, have been successfully applied to oxetane-containing systems, highlighting the compatibility of the oxetane motif with organolithium chemistry. nih.govnih.gov
In medicinal chemistry, the concept of bioisosterism—the replacement of one functional group with another to improve molecular properties without losing biological activity—is a powerful strategy. The oxetane ring has been identified as an effective bioisostere for commonly used but often problematic functional groups, such as gem-dimethyl and carbonyl groups. nih.govacs.orgresearchgate.net
The rationale for this replacement is based on several factors:
Spatial Similarity : The oxetane ring occupies a similar volume to a gem-dimethyl group. nih.gov
Electronic Properties : As a polar, electron-withdrawing motif, it can mimic the hydrogen-bonding capabilities and dipole moment of a carbonyl group. researchgate.netnih.gov
Improved Properties : Unlike its bioisosteric counterparts, the oxetane ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. researchgate.net
Precursors like this compound are ideal starting materials for synthesizing these bioisosteric replacements. By incorporating this building block, chemists can readily access novel analogs of known drugs or lead compounds, aiming to fine-tune their pharmacokinetic and pharmacodynamic profiles. digitellinc.comnih.gov For instance, replacing a metabolically labile diarylmethane linker with a more robust 3,3-diaryloxetane, synthesized from oxetane precursors, can lead to compounds with superior drug-like properties. nih.gov
Integration of Oxetane-Lithium Architectures into Drug Design and Discovery
The deliberate incorporation of oxetane-containing fragments, facilitated by reagents like this compound, has become a validated strategy in modern drug discovery. acs.org The unique three-dimensional and polar nature of the oxetane ring allows medicinal chemists to address common challenges in lead optimization, such as poor solubility, high metabolic turnover, and undesirable off-target effects. nih.govnih.gov
The introduction of an oxetane moiety into a drug candidate can profoundly and predictably alter its physicochemical properties. researchgate.net These modulations are key to improving a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
Key benefits of oxetane incorporation include:
Enhanced Aqueous Solubility : The high polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of the parent molecule, a critical factor for oral bioavailability. nih.govresearchgate.net
Reduced Lipophilicity : Oxetanes can add steric bulk without significantly increasing lipophilicity (LogD), helping to keep compounds within the desired "rule-of-five" chemical space. nih.gov
Improved Metabolic Stability : The oxetane ring can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug. It can serve as a more stable isostere for a morpholine (B109124) ring, for example. acs.org
pKa Modulation : The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity (pKa) of nearby amine groups. This effect can be used to fine-tune the ionization state of a drug at physiological pH, which impacts its permeability, target binding, and potential for hERG channel inhibition. nih.govchemrxiv.org
| Property | Effect of Oxetane Incorporation | Rationale | Reference |
|---|---|---|---|
| Aqueous Solubility | Increases | The oxetane ring is small, polar, and introduces three-dimensionality, disrupting crystal packing and improving solvation. | nih.govresearchgate.net |
| Lipophilicity (LogD) | Decreases or maintains | Acts as a polar surrogate for less polar groups like gem-dimethyl, allowing for steric bulk without a lipophilicity penalty. | nih.gov |
| Metabolic Stability | Increases | Can block metabolically labile positions and is often more stable than other heterocyclic systems like morpholine. | acs.orgnih.gov |
| pKa of Proximal Amines | Decreases | The electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, reducing the basicity of nearby amines. | nih.govchemrxiv.org |
Beyond property modulation, the oxetane ring is increasingly used as a core structural element in the design of novel molecular scaffolds. researchgate.net Its rigid, three-dimensional geometry provides a fixed orientation for appended substituents, allowing for precise exploration of the chemical space within a biological target's binding pocket. nih.gov This increased sp³ character is a departure from the "flat" aromatic structures that have historically dominated medicinal chemistry, a trend that is associated with higher target selectivity and lower attrition rates for clinical candidates. nih.gov
The use of oxetane-containing building blocks enables the creation of libraries of compounds with diverse substitution patterns around a central, drug-like core. acs.org These scaffolds can serve as starting points for hit-to-lead campaigns against a wide range of biological targets, including kinases, enzymes, and receptors, ultimately paving the way for the discovery of new therapeutic agents. nih.gov
Stereoselective Synthesis of Chiral Oxetane-Lithium Derivatives
The generation of chiral organolithium species, particularly those featuring a stereogenic center bearing the lithium atom, presents a formidable challenge in synthetic organic chemistry. The inherent reactivity of the carbon-lithium bond often leads to rapid racemization, undermining stereocontrol. However, the development of methodologies for the stereoselective synthesis of chiral oxetane-lithium derivatives is a significant area of interest, as these reagents would serve as powerful intermediates for the construction of enantiomerically enriched 3-substituted oxetanes, which are valuable motifs in medicinal chemistry.
While direct studies on the stereoselective formation of "this compound" are not extensively documented, the principles of asymmetric synthesis can be applied to conceptualize pathways for its generation and the synthesis of other chiral oxetane-lithium derivatives. These strategies primarily revolve around the stereoselective deprotonation of prochiral oxetane precursors or the diastereoselective functionalization of chiral oxetane substrates.
One plausible approach involves the use of chiral lithium amide bases to enantioselectively deprotonate a prochiral oxetane derivative. Chiral lithium amides are well-established reagents for the asymmetric deprotonation of various substrates, including cyclic ketones and epoxides. researchgate.netnih.gov In the context of oxetanes, a suitably substituted precursor could undergo deprotonation at a position adjacent to the oxetane ring, leading to a chiral lithium species. The stereochemical outcome of such a reaction is dictated by the structure of the chiral base and the substrate, often involving the formation of a diastereomeric complex between the base and the substrate prior to proton abstraction.
For instance, the deprotonation of an oxetane-containing compound with a chiral lithium amide could proceed with high enantioselectivity. The choice of the chiral amine precursor for the lithium amide is crucial for achieving high levels of stereocontrol.
Another strategy for accessing chiral oxetane-lithium derivatives is through the diastereoselective lithiation of a chiral oxetane precursor. This approach relies on the presence of a resident stereocenter to direct the deprotonation or metal-halogen exchange at a specific position. For example, an oxetane bearing a chiral auxiliary could be deprotonated with an achiral lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to afford a diastereomerically enriched oxetane-lithium species. The directing effect of the chiral auxiliary would favor the formation of one diastereomer over the other.
Furthermore, the stereoselective synthesis of chiral 2-substituted oxetan-3-ones has been achieved via the metalation of SAMP/RAMP hydrazones of oxetan-3-one. researchgate.netresearchgate.net This method involves the lithiation of the hydrazone followed by reaction with various electrophiles, yielding chiral 2-substituted oxetan-3-ones with good enantioselectivities. researchgate.netresearchgate.net Repetition of this lithiation/alkylation sequence can lead to chiral 2,2- and 2,4-disubstituted oxetan-3-ones in high enantiomeric excess. researchgate.netresearchgate.net While not directly producing a lithium derivative as the final product, this methodology highlights the successful application of lithium-mediated stereoselective functionalization of the oxetane core.
The subsequent reactions of these putative chiral oxetane-lithium derivatives would provide a direct route to a variety of enantiomerically enriched 3-substituted oxetanes. Trapping of the organolithium species with a range of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, would install a new substituent at the 3-position with retention or inversion of configuration, depending on the reaction mechanism.
The table below summarizes some of the key reagents and intermediates that are central to the strategies for the stereoselective synthesis of chiral oxetane derivatives, including those that could conceptually involve species like "this compound".
| Compound/Intermediate Name | Molecular Formula | Role in Synthesis |
| This compound | C₅H₇LiO₄ | Putative chiral nucleophile |
| Oxetan-3-one | C₃H₄O₂ | Precursor for chiral oxetanols and derivatives researchgate.netresearchgate.netdoi.org |
| (R)-N-Benzyl-1-phenylethylamine | C₁₅H₁₇N | Precursor for a chiral lithium amide base surrey.ac.uk |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | Strong, non-nucleophilic base for deprotonation youtube.com |
| n-Butyllithium | C₄H₉Li | Organolithium reagent for deprotonation and metal-halogen exchange |
| SAMP/RAMP Hydrazones | Varies | Chiral auxiliaries for asymmetric alkylation researchgate.netresearchgate.net |
It is important to note that the stability of chiral α-oxy organolithium compounds can be a significant challenge. The presence of the oxygen atom in the oxetane ring could potentially influence the configuration stability of an adjacent carbanion. Therefore, careful optimization of reaction conditions, such as temperature, solvent, and the nature of the lithium base, would be critical to minimize racemization and achieve high levels of stereoselectivity. While direct evidence for the synthetic utility of "this compound" in stereoselective reactions is limited, the foundational principles of asymmetric synthesis using chiral lithium bases and substrate control provide a strong basis for the future development of such methodologies.
Emerging Research Frontiers and Interdisciplinary Perspectives
Advanced Computational Modeling and Simulation of Lithium-Oxetane Interactions
While specific computational studies on Lithium 2-(oxetan-3-yloxy)acetate are still in their nascent stages, the broader field of modeling lithium-ion interactions with organic electrolytes provides a strong foundation for future research. Advanced computational techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are poised to offer profound insights into the behavior of this compound at the molecular level.
Researchers can leverage these methods to predict and understand the coordination of the lithium ion with the oxygen atoms of the oxetane (B1205548) and acetate (B1210297) groups. Such simulations can elucidate the structural and dynamic properties of the compound, including ion mobility and solvation shell characteristics, which are crucial for applications in areas like battery technology. For instance, DFT calculations have been successfully employed to study the interaction between lithium ions and other organic molecules, providing valuable data on binding energies and optimized geometries. bisleyinternational.com
Table 1: Potential Computational Research Directions for this compound
| Research Area | Computational Technique | Potential Insights |
|---|---|---|
| Li-ion Coordination | Density Functional Theory (DFT) | Determination of binding energies, bond lengths, and preferred coordination sites of the lithium ion with the oxetane and acetate functionalities. |
| Solvation and Transport | Molecular Dynamics (MD) | Simulation of ion mobility, diffusion coefficients, and the structure of the solvation shell in various solvent environments. |
| Material Properties | MD and Coarse-Grained Simulations | Prediction of bulk properties such as ionic conductivity, thermal stability, and mechanical properties of polymers incorporating the compound. |
| Reaction Mechanisms | DFT and Ab Initio MD | Elucidation of potential reaction pathways, including ring-opening polymerization and decomposition mechanisms. |
Development of Sustainable and Green Synthesis Routes for Oxetane-Lithium Compounds
The increasing emphasis on environmentally benign chemical processes has spurred research into sustainable and green synthesis routes for oxetane-containing molecules. Traditional methods for synthesizing oxetanes can involve harsh reagents and generate significant waste. acs.org Modern approaches are focusing on cleaner and more efficient methodologies.
Recent advancements in green chemistry offer promising avenues for the synthesis of precursors to this compound, such as 2-(oxetan-3-yloxy)acetic acid. These include photochemical methods that utilize visible light to drive reactions under mild conditions, often without the need for a catalyst. rsc.org For example, a versatile photochemical ring contraction of 2,5-dihydrofurans has been reported for the synthesis of functionalized oxetanes. rsc.org Additionally, flow chemistry presents a scalable and sustainable approach for the synthesis of oxetane derivatives, offering precise control over reaction conditions and minimizing waste. researchgate.net
The synthesis of the final lithium salt from the corresponding carboxylic acid is typically a straightforward acid-base reaction. A green approach to this step could involve the use of lithium hydroxide (B78521) in an aqueous medium, followed by energy-efficient water removal. google.com The development of one-pot syntheses that combine the formation of the oxetane ring and subsequent salt formation would represent a significant step forward in the sustainable production of this compound.
Table 2: Comparison of Synthesis Strategies for Oxetane Derivatives
| Synthesis Strategy | Key Features | Potential for Green Chemistry |
|---|---|---|
| Williamson Ether Synthesis | A classical method involving an alkoxide and a haloalkane. | Can be made greener by using non-toxic solvents and efficient heating methods. |
| Photochemical Synthesis | Utilizes light to initiate reactions, often under mild conditions. rsc.org | Inherently green due to the use of a clean energy source and potential for catalyst-free reactions. rsc.org |
| Flow Chemistry | Continuous processing in microreactors, allowing for precise control and high efficiency. researchgate.net | Reduces waste, improves safety, and allows for easier scale-up. researchgate.net |
| Biocatalysis | Employs enzymes to catalyze reactions with high selectivity. | Operates under mild conditions in aqueous media, making it a highly sustainable option. |
Synergistic Research at the Nexus of Organic Chemistry, Materials Science, and Catalysis
This compound is a prime candidate for synergistic research that bridges the disciplines of organic chemistry, materials science, and catalysis. The unique combination of a reactive oxetane ring and a lithium ion opens up possibilities for the development of novel materials and catalytic systems.
In materials science , the compound can be explored as a monomer for the synthesis of polyoxetanes. wikipedia.org The ring-opening polymerization of oxetane derivatives can lead to the formation of polymers with interesting properties, such as their use as solid polymer electrolytes in lithium-ion batteries. acs.org The presence of the lithium salt within the monomer itself could lead to single-ion conducting polymers, which are highly sought after for improving battery safety and performance. The oxetane moiety can also be incorporated into liquid crystals to create advanced functional materials. nih.gov
From a catalysis perspective, the lithium ion can act as a Lewis acid to activate substrates, while the oxetane-containing anion could play a role in modulating the catalytic activity or selectivity. There is growing interest in synergistic catalysis, where multiple catalytic species work in concert to achieve a desired transformation. nih.govyoutube.com For instance, research on lithium-oxygen batteries has shown that combining a solid catalyst with a redox mediator like a lithium salt can lead to enhanced performance. nih.gov While direct catalytic applications of this compound have yet to be reported, its structure suggests potential as a bifunctional catalyst or as a component in more complex catalytic systems.
The intersection of these fields will likely drive the discovery of new applications for this and related compounds, from advanced energy storage solutions to novel catalytic processes for fine chemical synthesis.
Table 3: Interdisciplinary Research Opportunities
| Discipline | Research Focus | Potential Application |
|---|---|---|
| Materials Science | Ring-opening polymerization of this compound. | Development of single-ion conducting polymer electrolytes for safer and more efficient lithium-ion batteries. acs.org |
| Catalysis | Investigation of the compound as a bifunctional catalyst or co-catalyst. | New catalytic systems for organic synthesis, potentially leveraging the Lewis acidity of the lithium ion and the coordinating ability of the oxetane anion. |
| Organic Synthesis | Use of the compound as a building block for more complex molecules. | Creation of novel pharmaceutical scaffolds and functional organic materials. smolecule.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Lithium 2-(oxetan-3-yloxy)acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, oxetan-3-ol derivatives may react with lithium acetate precursors under alkaline conditions. A patent example describes coupling oxetan-3-yloxy groups to aromatic systems using Mitsunobu or Ullmann-type reactions . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of oxetan-3-ol to lithium acetate), temperature (40–80°C), and catalysts (e.g., palladium for cross-coupling). Purity is monitored via HPLC (retention time ~1.25 minutes under TFA conditions) .
Q. What characterization techniques are most effective for verifying the structure of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm oxetane ring protons (δ ~4.5–5.0 ppm) and acetate carbonyl (δ ~170–175 ppm).
- Mass Spectrometry : LCMS (e.g., [M+H]+ observed at m/z 757 in related compounds) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with hydrogen bonding patterns (N–H···O, C–H···O) critical for validating molecular packing .
Q. How is this compound utilized in biological or materials research?
- Applications :
- Drug Development : As a building block for bioactive molecules, such as kinase inhibitors or spirocyclic compounds (e.g., diazaspiro[3.5]nonene derivatives) .
- Lithium-Ion Battery Research : Analogous lithium salts (e.g., lithium acetate) are used in electrolyte formulations due to low electrical conductivity, enabling high-voltage operation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate geometric parameters (bond lengths, angles) and compare with crystallographic data (e.g., C–O bond lengths ~1.43 Å in oxetane rings) .
- Thermochemical Analysis : Predict formation enthalpies (ΔfH) using group contribution methods to validate stability under synthesis conditions .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodology :
- Solvent Screening : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance solubility, followed by slow evaporation.
- Twinned Data Refinement : SHELXL handles high-resolution or twinned macromolecular data, leveraging constraints for Li–O coordination geometry .
- Hydrogen Bond Analysis : Map interactions (e.g., oxetane O···Li+ distances ~1.9–2.1 Å) to refine packing models .
Q. How do mechanistic studies inform the reactivity of the oxetane ring in this compound?
- Methodology :
- Kinetic Profiling : Monitor ring-opening reactions under acidic/basic conditions via ¹H NMR (e.g., oxetane proton disappearance at δ ~4.8 ppm).
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
- Computational Modeling : Transition state analysis (e.g., B3LYP/6-31G*) predicts activation barriers for nucleophilic attacks on the oxetane oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
